molecular formula C25H32N2O4S B4197907 1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE

1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE

Cat. No.: B4197907
M. Wt: 456.6 g/mol
InChI Key: SSTFDNNUWSFGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base.

    Ether Formation: The phenoxy group is introduced through an etherification reaction.

    Sulfonylation: The pyrrolidine ring is sulfonylated using a sulfonyl chloride reagent.

    Final Coupling: The final product is obtained by coupling the benzylpiperidine and the sulfonylated phenoxyethanone under suitable conditions.

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE: can be compared with other piperidine derivatives and sulfonylated compounds.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-20-17-23(32(29,30)27-13-5-6-14-27)9-10-24(20)31-19-25(28)26-15-11-22(12-16-26)18-21-7-3-2-4-8-21/h2-4,7-10,17,22H,5-6,11-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTFDNNUWSFGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.